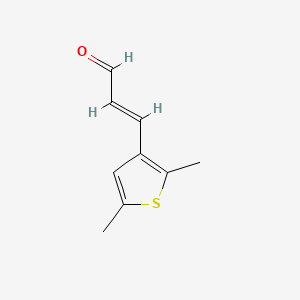

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

Description

BenchChem offers high-quality 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal |

InChI |

InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+ |

InChI Key |

BGGIBENEGIZHNP-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=C(S1)C)/C=C/C=O |

Canonical SMILES |

CC1=CC(=C(S1)C)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,5 Dimethylthiophen 3 Yl Acrylaldehyde and Its Advanced Precursors

Direct Synthesis Strategies for the Acrylaldehyde Scaffold

Direct methods focus on forming the C=C double bond and the aldehyde functionality in the final steps of the synthesis, starting from a suitable 2,5-dimethylthiophene (B1293386) derivative.

Base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, are a cornerstone for the formation of α,β-unsaturated carbonyl systems. nih.gov This methodology typically involves the reaction of an aldehyde or ketone with another carbonyl compound. To synthesize the target acrylaldehyde, 2,5-dimethylthiophene-3-carbaldehyde (B1302944) can be reacted with acetaldehyde (B116499) in the presence of a base like sodium hydroxide. The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the conjugated enal.

A similar transformation, the Claisen–Schmidt reaction, is a well-established method for forming α,β-unsaturated ketones by condensing an acetophenone (B1666503) with a benzaldehyde. nih.gov This highlights the general applicability of such condensation strategies for creating carbon-carbon double bonds adjacent to a carbonyl group. nih.govnih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reaction Type |

| 2,5-Dimethylthiophene-3-carbaldehyde | Acetaldehyde | NaOH or KOH (aq. solution) | 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde | Aldol Condensation |

Olefination reactions provide a powerful and precise means of converting carbonyl compounds into alkenes. The Wittig and Horner-Wadsworth-Emmons reactions are particularly effective for this purpose, offering control over the location of the newly formed double bond. libretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orgnih.gov For the synthesis of 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde, the key precursor 2,5-dimethylthiophene-3-carbaldehyde is reacted with an appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde (B13936) or a related reagent capable of delivering a two-carbon aldehyde unit.

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate subsequently collapses to form the desired alkene and a stable phosphine (B1218219) oxide byproduct, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to favor the (E)-alkene. wikipedia.orgorganic-chemistry.org

| Carbonyl Substrate | Wittig Reagent | Base (for ylide generation) | Product | Key Byproduct |

| 2,5-Dimethylthiophene-3-carbaldehyde | (Formylmethyl)triphenylphosphonium chloride | n-Butyllithium (n-BuLi) or NaH | 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde | Triphenylphosphine oxide |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgconicet.gov.ar A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture during purification. orgsyn.org Furthermore, HWE reactions involving stabilized phosphonate carbanions almost exclusively produce the (E)-alkene isomer, offering excellent stereocontrol. organic-chemistry.orgresearchgate.net

In this approach, 2,5-dimethylthiophene-3-carbaldehyde is treated with a deprotonated phosphonate ester, such as the anion of diethyl (2-oxoethyl)phosphonate. The greater nucleophilicity of phosphonate carbanions compared to Wittig ylides often leads to higher yields, even with sterically hindered ketones. orgsyn.org

| Carbonyl Substrate | HWE Reagent | Base | Product Stereochemistry | Key Byproduct |

| 2,5-Dimethylthiophene-3-carbaldehyde | Diethyl (2-oxoethyl)phosphonate | Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe) | Predominantly (E)-isomer | Diethyl phosphate |

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer another strategic route for forming the acrylaldehyde's C=C bond. This method typically involves coupling an aryl or vinyl halide with an alkene. organic-chemistry.org To synthesize the target compound, a halogenated thiophene (B33073), such as 3-bromo-2,5-dimethylthiophene, could be coupled with acrolein in the presence of a palladium catalyst and a base. This reaction would directly install the acrylaldehyde moiety onto the thiophene ring at the position of the halogen.

| Thiophene Substrate | Alkene Substrate | Catalyst System | Base | Product |

| 3-Bromo-2,5-dimethylthiophene | Acrolein | Pd(OAc)₂, PPh₃ (or other phosphine ligand) | Triethylamine (Et₃N) or K₂CO₃ | 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde |

Olefination Approaches for Alpha,Beta-Unsaturated Aldehyde Formation

Synthesis of Elaborated 2,5-Dimethylthiophene-Based Building Blocks

The success of the direct synthetic strategies described above relies on the availability of key precursors, namely 2,5-dimethylthiophene-3-carbaldehyde and 3-bromo-2,5-dimethylthiophene.

2,5-Dimethylthiophene-3-carbaldehyde: This aldehyde is a crucial starting material for condensation and olefination reactions. It can be synthesized from commercially available 2,5-dimethylthiophene via electrophilic formylation. The Vilsmeier-Haack reaction is a standard and efficient method for this transformation, utilizing a mixture of phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent which then attacks the electron-rich thiophene ring.

3-Bromo-2,5-dimethylthiophene: This halogenated derivative is the key substrate for cross-coupling approaches. chembk.com It is prepared through the electrophilic bromination of 2,5-dimethylthiophene. Due to the activating effect of the two methyl groups, the thiophene ring is highly susceptible to electrophilic attack. The reaction can be carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) to achieve regioselective bromination at the 3-position.

| Precursor | Starting Material | Key Reagents | Reaction Type |

| 2,5-Dimethylthiophene-3-carbaldehyde | 2,5-Dimethylthiophene | POCl₃, DMF | Vilsmeier-Haack Formylation |

| 3-Bromo-2,5-dimethylthiophene | 2,5-Dimethylthiophene | N-Bromosuccinimide (NBS) | Electrophilic Bromination |

Regioselective Functionalization of 2,5-Dimethylthiophene

The substitution pattern of 2,5-dimethylthiophene directs electrophilic substitution reactions primarily to the 3- and 4-positions. The methyl groups at the 2- and 5-positions are activating and ortho-, para-directing. Due to steric hindrance, the electrophile preferentially attacks the less hindered 3-position, leading to the desired regioselectivity. This inherent reactivity is exploited in the synthesis of key precursors for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde.

Synthesis of Thiophene-3-carbaldehydes and Thiophene-3-ketones as Precursors

The introduction of a carbonyl functional group at the 3-position of the 2,5-dimethylthiophene ring is a crucial step in the synthesis of the target acrylaldehyde. This is typically achieved through either formylation, to produce 2,5-dimethylthiophene-3-carbaldehyde, or acylation, to yield a thiophene-3-ketone such as 3-acetyl-2,5-dimethylthiophene.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2,5-dimethylthiophene. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring. ijpcbs.com The reaction proceeds via an electrophilic aromatic substitution mechanism.

The reaction conditions for the Vilsmeier-Haack formylation of 2,5-dimethylthiophene can be optimized to achieve high yields of 2,5-dimethylthiophene-3-carbaldehyde.

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dimethylthiophene | POCl₃/DMF | Dichloromethane | 0 to rt | 4 | 85 | N/A |

Acylation Methods for Thiophene-3-ketones

Friedel-Crafts acylation is a primary method for the synthesis of thiophene-3-ketones. This reaction involves the acylation of the thiophene ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. For the synthesis of 3-acetyl-2,5-dimethylthiophene, acetyl chloride is a common acylating agent, and aluminum chloride (AlCl₃) is a frequently used catalyst. The regioselectivity of the acylation is directed to the 3-position due to the electronic and steric effects of the methyl groups.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | Reflux | 2 | 75 | N/A |

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This includes the synthesis of thiophene derivatives, with a focus on reducing solvent waste, utilizing reusable catalysts, and improving energy efficiency.

Development of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for potentially hazardous and environmentally damaging organic solvents. The Claisen-Schmidt condensation, a key reaction for the formation of α,β-unsaturated ketones, has been successfully performed under solvent-free conditions. niscpr.res.in This can be achieved by grinding the reactants together, often with a solid base catalyst like sodium hydroxide. niscpr.res.in This technique not only reduces waste but can also lead to shorter reaction times and higher yields.

Microwave-assisted organic synthesis (MAOS) is another powerful tool for promoting solvent-free reactions. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. The Suzuki coupling of thienyl boronic acids with thienyl bromides has been efficiently carried out under solvent-free microwave-assisted conditions using aluminum oxide as a solid support. researchgate.net

Catalytic Methodologies for Enhanced Reaction Efficiency and Selectivity

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Zeolites, with their microporous structure and acidic properties, have emerged as effective and recyclable catalysts for Friedel-Crafts acylation reactions. nih.govorganic-chemistry.org The use of zeolites like Y-hydrogen can make the acylation of aromatic compounds more sustainable compared to traditional stoichiometric Lewis acid catalysts. nih.govorganic-chemistry.org

For the Claisen-Schmidt condensation, various solid catalysts have been explored to replace homogeneous bases. These include metal oxides and zeolites which can provide basic or acidic sites to catalyze the reaction. rsc.org The use of such heterogeneous catalysts facilitates easier product purification and catalyst recycling.

Reaction Pathways and Mechanistic Investigations of 3 2,5 Dimethylthiophen 3 Yl Acrylaldehyde

Electrophilic and Nucleophilic Reactivity at the Alpha,Beta-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde functionality in 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. The electron-withdrawing nature of the aldehyde group polarizes the molecule, rendering the carbonyl carbon highly electrophilic and also activating the carbon-carbon double bond for conjugate addition.

Nucleophilic Additions to the Carbonyl Group

Direct nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. A variety of nucleophiles, including organometallic reagents and cyanide, can attack the electrophilic carbonyl carbon. For instance, the reaction with Grignard reagents (RMgX) or organolithium reagents (RLi) is expected to proceed via a 1,2-addition pathway to yield, after acidic workup, the corresponding secondary allylic alcohols.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide furnishes the alcohol product. The steric hindrance posed by the 2,5-dimethylthiophene (B1293386) ring may influence the stereochemical outcome of this addition.

Another important reaction involving the carbonyl group is the Wittig reaction, which allows for the conversion of the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com The reaction of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde with a phosphorus ylide (a Wittig reagent) would lead to the formation of a 1,3-disubstituted-1,3-butadiene derivative. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The stereochemistry of the resulting double bond (E or Z) is dependent on the nature of the ylide used. wikipedia.org

Table 1: Predicted Products from Nucleophilic Additions to the Carbonyl Group

| Nucleophile/Reagent | Predicted Product |

|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-ol |

| Organolithium Reagent (e.g., n-BuLi) | 1-(2,5-Dimethylthiophen-3-yl)hept-2-en-1-ol |

Conjugate Additions to the Carbon-Carbon Double Bond

The polarization of the α,β-unsaturated system also makes the β-carbon susceptible to nucleophilic attack in a process known as conjugate or Michael addition. Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, generally favor this 1,4-addition pathway over the direct 1,2-addition to the carbonyl group. masterorganicchemistry.com

The reaction with a Gilman reagent (R₂CuLi), for example, would involve the addition of an alkyl or aryl group to the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated during workup to yield the corresponding saturated aldehyde.

The mechanism of conjugate addition involves the formation of a new carbon-carbon bond at the β-position and the generation of a resonance-stabilized enolate. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile (hard vs. soft), the substrate, and the reaction conditions.

Table 2: Predicted Products from Conjugate Additions

| Nucleophile/Reagent | Predicted Product |

|---|---|

| Gilman Reagent (e.g., (CH₃)₂CuLi) | 3-(2,5-Dimethylthiophen-3-yl)butanal |

| Thiophenol (PhSH) | 3-(2,5-Dimethylthiophen-3-yl)-3-(phenylthio)propanal |

Condensation Reactions and Imine/Enamine Formation

The carbonyl group of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde readily undergoes condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are typically catalyzed by acid and involve the formation of a hemiaminal intermediate followed by the elimination of a water molecule.

Reaction with a primary amine (R-NH₂) results in the formation of an N-substituted imine. The extended conjugation in the resulting product can influence its electronic and photophysical properties.

When reacted with a secondary amine (R₂NH), such as morpholine or pyrrolidine, the initial adduct cannot eliminate a proton from the nitrogen atom. Instead, a proton is lost from the α-carbon, leading to the formation of a conjugated enamine. Enamines are valuable synthetic intermediates due to their nucleophilic character at the β-carbon.

Cycloaddition Reactions Involving the Acrylaldehyde System

The conjugated π-system of the acrylaldehyde moiety in 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde can participate in various cycloaddition reactions, acting as a 2π-electron component.

Diels-Alder Reactions as Dienophiles with Diverse Dienes

In the Diels-Alder reaction, a [4+2] cycloaddition, 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde can function as a dienophile due to its electron-deficient carbon-carbon double bond, which is activated by the adjacent electron-withdrawing aldehyde group. wikipedia.orgnih.gov This reaction would involve the concerted addition to a conjugated diene to form a six-membered ring.

The reactivity of the dienophile is enhanced by the presence of the aldehyde group. However, the bulky 2,5-dimethylthiophene substituent may introduce steric hindrance, potentially influencing the rate and stereoselectivity (endo/exo) of the reaction. Lewis acid catalysis can be employed to lower the activation energy and enhance the regioselectivity of the cycloaddition. mdpi.comillinois.edumdpi.com

While thiophene (B33073) itself can act as a diene in some intramolecular Diels-Alder reactions, its aromatic character generally makes it a poor diene in intermolecular cycloadditions. mdpi.comrsc.org Therefore, the acrylaldehyde moiety is expected to be the reactive partner as a dienophile.

Table 3: Predicted Products from Diels-Alder Reactions

| Diene | Predicted Cycloadduct |

|---|---|

| Cyclopentadiene | 2-(2,5-Dimethylthiophen-3-yl)-2,5-norbornene-2-carboxaldehyde (endo/exo mixture) |

| Furan | 7-(2,5-Dimethylthiophen-3-yl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (endo/exo mixture) |

[2+1] Cycloadditions for Cyclopropane Formation

The carbon-carbon double bond of the acrylaldehyde system can also undergo [2+1] cycloaddition reactions to form cyclopropane rings. Reagents such as carbenes or ylides are typically used for this transformation.

For instance, the Corey-Chaykovsky reaction, which utilizes a sulfur ylide (e.g., dimethylsulfoxonium methylide), is a common method for the cyclopropanation of α,β-unsaturated carbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net The reaction of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde with a sulfur ylide would be expected to yield the corresponding cyclopropyl aldehyde. The reaction proceeds via a nucleophilic conjugate addition of the ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the three-membered ring. alfa-chemistry.com

[3+2] Cycloadditions for Heterocycle Formation

The conjugated α,β-unsaturated aldehyde system in 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde serves as an excellent dienophile or dipolarophile for cycloaddition reactions, providing a direct route to various five-membered heterocyclic structures. One of the most significant applications in this regard is the [3+2] cycloaddition reaction with 1,3-dipoles, such as nitrile imines or hydrazines, to afford pyrazoline and pyrazole derivatives. These nitrogen-containing heterocycles are of considerable interest due to their wide range of biological activities.

The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine derivatives is a well-established and common method for the synthesis of pyrazolines. japsonline.comderpharmachemica.com In a typical reaction, 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde would react with a hydrazine, such as phenylhydrazine, in the presence of a suitable solvent and catalyst to yield the corresponding pyrazoline. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the acrylaldehyde, followed by an intramolecular cyclization and dehydration.

Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl chlorides, are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition with electron-deficient alkenes. preprints.orgmdpi.com The reaction with 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde is expected to be regioselective, with the nucleophilic carbon of the nitrile imine attacking the electrophilic β-carbon of the acrylaldehyde. This is followed by the intramolecular attack of the nitrogen on the α-carbon, leading to the formation of a pyrazoline ring. The regioselectivity of such reactions is often rationalized by frontier molecular orbital (FMO) theory. chim.it

| Dipole | Dipolarophile | Product | Reaction Conditions | Yield | Ref. |

| Phenylhydrazine | 3-(Aryl)-1-(thiophen-2-yl)propen-1-one | 1-Phenyl-3-(thiophen-2-yl)-5-(aryl)-2-pyrazoline | NaOH, Ethanol, Reflux | 60-93% | japsonline.com |

| 2,4-Dinitrophenylhydrazine | Substituted Chalcones | 1-(2,4-Dinitrophenyl)-3,5-diaryl-2-pyrazoline | Ethanol, Reflux | 68-82% | derpharmachemica.com |

| C-Aryl-N-aryl nitrile imine | Benzyl propiolate | 5-Substituted-3-aryl-pyrazoles | 1,4-Dioxane, 80°C | - | chim.it |

Transformations and Functionalization of the 2,5-Dimethylthiophene Heterocycle

The 2,5-dimethylthiophene ring in the title compound is susceptible to a variety of transformations, including electrophilic aromatic substitution on the thiophene ring and derivatization of the ring methyl groups.

Electrophilic Aromatic Substitutions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The presence of two electron-donating methyl groups at the 2- and 5-positions further activates the ring towards electrophilic attack. The substitution pattern is directed by these activating groups, with the incoming electrophile preferentially attacking the available positions on the ring. In the case of 3-substituted-2,5-dimethylthiophenes, the only available position for substitution is the 4-position.

Halogenation: Bromination of 3-alkylthiophenes can be achieved using various brominating agents. For instance, the bromination of 3-hexylthiophene can lead to monobrominated or dibrominated products depending on the stoichiometry of the reagents. thermofisher.com For 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde, bromination would be expected to occur at the 4-position.

Nitration: The nitration of thiophenes must be carried out under mild conditions to avoid degradation of the sensitive ring system. msu.edu Nitrating agents such as nitric acid in acetic anhydride or copper nitrate are often employed. preprints.org For 2,5-dimethylthiophene derivatives, nitration is expected to occur at the vacant 4-position. For example, the nitration of dimethyl thiophene-2,5-dicarboxylate with nitric acid in sulfuric acid yields the 3-nitro derivative. mdpi.com

| Substrate | Reagent | Product | Yield | Ref. |

| 3-Hexylthiophene | HBr/H₂O₂ | 2,5-Dibromo-3-hexylthiophene | 83-97% | thermofisher.com |

| Dimethyl thiophene-2,5-dicarboxylate | HNO₃/H₂SO₄ | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 90% | mdpi.com |

| Thiophene | HNO₃/Trifluoroacetic anhydride | 2-Nitrothiophene | 78% | msu.edu |

Derivatization of the Ring Methyl Groups

The methyl groups on the thiophene ring can also be functionalized, providing another avenue for structural modification. These reactions typically involve radical pathways or oxidation.

Halogenation: Side-chain halogenation of alkyl-substituted aromatic compounds can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., in the presence of a radical initiator like AIBN or under UV irradiation). This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further transformations.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate. researchgate.net The resulting thiophenecarboxylic acids are valuable synthetic intermediates. For instance, 2,5-dimethylthiophene can be oxidized to 2,5-thiophenedicarboxylic acid. chemicalbook.com The conditions for such oxidations need to be carefully controlled to avoid over-oxidation and degradation of the thiophene ring.

| Substrate | Reagent | Product | Yield | Ref. |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)thiophene | - | researchgate.net |

| 2,5-Dimethylpyrazine | Pseudomonas putida | 5-Methylpyrazine-2-carboxylic acid | Quantitative | researchgate.net |

| 1-Methylnaphthalene | Na₂Cr₂O₇, H₂O, 250°C | Naphthalene-1-carboxylic acid | High | researchgate.net |

Chemoselective Reductions and Oxidations of the Acrylaldehyde System

The acrylaldehyde moiety presents two reducible functional groups: the aldehyde and the carbon-carbon double bond. The selective reduction of one group in the presence of the other is a key challenge and allows for the synthesis of different valuable products.

Selective Reduction of the Aldehyde Group to Alcohol

The selective reduction of the aldehyde group in an α,β-unsaturated aldehyde to the corresponding allylic alcohol, without affecting the carbon-carbon double bond, is a common transformation in organic synthesis.

Luche Reduction: The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones and aldehydes. thermofisher.comwikipedia.org This reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol or ethanol. nih.govtcichemicals.com The cerium salt is believed to activate the carbonyl group towards nucleophilic attack by the borohydride, favoring the 1,2-reduction over the competing 1,4-conjugate addition. wikipedia.org This method is known for its high chemoselectivity and is performed under mild conditions. thermofisher.com Applying the Luche reduction to 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde would be expected to yield 3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol.

| Substrate | Reagent | Product | Solvent | Yield | Ref. |

| α,β-Unsaturated Ketones | NaBH₄, CeCl₃·7H₂O | Allylic Alcohols | Methanol | High | thermofisher.com |

| Deoxynivalenol | NaBH₄, CeCl₃·7H₂O | Reduced at C8-ketone | Methanol | - | nih.gov |

| Chalcones | NaBH₄, CeCl₃ | Allylic Alcohols | Methanol | - | tcichemicals.com |

Selective Reduction of the Carbon-Carbon Double Bond

Conversely, the selective reduction of the carbon-carbon double bond while preserving the aldehyde functionality is another important transformation. This leads to the corresponding saturated aldehyde.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. The choice of catalyst is crucial for achieving chemoselectivity. While many catalysts will reduce both the double bond and the aldehyde, certain catalysts can selectively reduce the C=C bond in the presence of a C=O group. Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its ability to selectively hydrogenate less substituted and sterically less hindered double bonds. chemicalbook.com In the case of α,β-unsaturated aldehydes, the use of Wilkinson's catalyst can favor the reduction of the alkene moiety. Other methods include transfer hydrogenation, for example, using Hantzsch esters in the presence of an organocatalyst. organic-chemistry.org Metal-free reduction systems using reagents like benzeneselenol have also been reported to chemoselectively reduce the double bond in α,β-unsaturated ketones. nih.gov

| Substrate | Reagent/Catalyst | Product | Conditions | Selectivity | Ref. |

| α,β-Unsaturated Ketones | Benzeneselenol (in situ) | Saturated Ketones | EtOH, 95°C | High | nih.gov |

| α,β-Unsaturated Carbonyls | H₂O, Base | Saturated Carbonyls | Metal-free | High | rsc.org |

| Cinnamaldehyde | Ag/UiO-66 | Saturated Aldehyde | 50 bar H₂, DMA | 66% to Cinnamyl alcohol | researchgate.net |

Combined Reductions to Saturated Alcohol or Hydrocarbon

The reduction of 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde can be tailored to yield either the corresponding saturated alcohol, 3-(2,5-dimethylthiophen-3-yl)propan-1-ol, or the fully reduced hydrocarbon, 3-propyl-2,5-dimethylthiophene. The choice of reducing agent and reaction conditions dictates the final product.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the complete reduction of α,β-unsaturated aldehydes. tue.nl The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The mechanism involves the stepwise reduction of both the carbon-carbon double bond and the aldehyde functionality. Initially, hydrogen adds across the C=C bond to form the saturated aldehyde, which is then further reduced to the primary alcohol.

| Catalyst | Pressure (atm) | Temperature (°C) | Product |

| 10% Pd/C | 1-4 | 25 | 3-(2,5-Dimethylthiophen-3-yl)propan-1-ol |

| PtO₂ | 1-4 | 25 | 3-(2,5-Dimethylthiophen-3-yl)propan-1-ol |

This is an interactive data table. You can sort and filter the data.

Wolff-Kishner and Clemmensen Reductions:

For the complete reduction of the aldehyde group to a methyl group, forming the corresponding hydrocarbon, the Wolff-Kishner and Clemmensen reductions are powerful tools. vedantu.comorganic-chemistry.orgchadsprep.comyoutube.comwikipedia.org

The Wolff-Kishner reduction is performed under basic conditions. organic-chemistry.orgwikipedia.org It involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. organic-chemistry.orgwikipedia.org The reaction is suitable for substrates that are stable to strong bases. vedantu.com

The Clemmensen reduction , on the other hand, is carried out in a strongly acidic medium. vedantu.comchadsprep.com This method utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) to directly reduce the carbonyl group to a methylene group. vedantu.com It is best suited for compounds that can withstand harsh acidic conditions. vedantu.com

| Reduction Method | Reagents | Conditions | Product |

| Wolff-Kishner | N₂H₄, KOH, diethylene glycol | Heat | 3-Propyl-2,5-dimethylthiophene |

| Clemmensen | Zn(Hg), conc. HCl | Heat | 3-Propyl-2,5-dimethylthiophene |

This is an interactive data table. You can sort and filter the data.

Oxidative Transformations of the Aldehyde Group

The aldehyde group of 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde is susceptible to oxidation, primarily yielding the corresponding carboxylic acid, 3-(2,5-dimethylthiophen-3-yl)acrylic acid.

Pinnick Oxidation:

The Pinnick oxidation is a highly efficient and mild method for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids. wikipedia.orgnrochemistry.com This reaction employs sodium chlorite (NaClO₂) as the oxidant in the presence of a weak acid, such as monosodium phosphate (NaH₂PO₄), and a chlorine scavenger, typically 2-methyl-2-butene. wikipedia.org The mechanism involves the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde. wikipedia.org A key advantage of the Pinnick oxidation is its tolerance for a wide range of other functional groups, making it a valuable synthetic tool. wikipedia.org

| Oxidant | Buffer/Acid | Scavenger | Solvent | Product |

| NaClO₂ | NaH₂PO₄ | 2-Methyl-2-butene | t-BuOH/H₂O | 3-(2,5-Dimethylthiophen-3-yl)acrylic acid |

This is an interactive data table. You can sort and filter the data.

Other Oxidizing Agents:

While the Pinnick oxidation is often preferred, other oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also effect the conversion of the aldehyde to a carboxylic acid. However, these stronger oxidants may be less selective and could potentially lead to side reactions, including oxidation of the thiophene ring.

Rearrangement Reactions and Fragmentation Pathways

The structural framework of 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde allows for potential rearrangement reactions and exhibits characteristic fragmentation patterns in mass spectrometry.

Photochemical Rearrangements:

Thiophene and its derivatives are known to undergo photochemical rearrangements upon irradiation with UV light. acs.orgacs.org These reactions can lead to the formation of various isomers through complex mechanistic pathways, which may involve intermediates such as Dewar thiophenes. nih.gov For 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde, photoisomerization of the acrylaldehyde side chain from the (E)- to the (Z)-isomer is a likely process. More complex rearrangements involving the thiophene ring itself could also occur, potentially leading to the formation of substituted pyrroles or other heterocyclic systems, although such transformations would likely be low-yielding and part of a complex product mixture.

Mass Spectrometric Fragmentation:

In electron ionization mass spectrometry (EI-MS), 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde is expected to exhibit a distinct fragmentation pattern. The molecular ion (M⁺) would be readily observed. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of the formyl radical (CHO): [M-CHO]⁺, leading to a stable thienyl-substituted vinyl cation.

Cleavage of the bond between the thiophene ring and the acrylaldehyde side chain: This would generate fragments corresponding to the 2,5-dimethylthiophenyl cation and the acrylaldehyde radical cation.

Ring fragmentation of the thiophene nucleus: This can lead to the formation of smaller sulfur-containing fragments.

The presence of the methyl groups on the thiophene ring will also influence the fragmentation, potentially through rearrangements and the loss of methyl radicals.

Advanced Spectroscopic and Structural Characterization of 3 2,5 Dimethylthiophen 3 Yl Acrylaldehyde and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton and carbon signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the vinylic protons, the thiophene (B33073) ring proton, and the two methyl groups.

Aldehyde Proton (-CHO): This proton is anticipated to appear as a doublet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The coupling will be with the adjacent vinylic proton.

Vinylic Protons (-CH=CH-): The two protons on the α,β-unsaturated system will appear as doublets of doublets or two distinct doublets, depending on the coupling constants. The β-proton (closer to the thiophene ring) is expected to resonate at a higher chemical shift (δ 7.0-7.8 ppm) compared to the α-proton (adjacent to the aldehyde group, δ 6.2-6.8 ppm). The large coupling constant (typically 15-16 Hz) between these two protons would be indicative of a trans (E) configuration.

Thiophene Ring Proton: The single proton on the thiophene ring at the C4 position is expected to appear as a singlet in the aromatic region (δ 7.0-7.5 ppm). nih.gov

Methyl Protons (-CH₃): The two methyl groups attached to the thiophene ring at C2 and C5 positions will likely appear as distinct singlets in the upfield region (δ 2.3-2.8 ppm). nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-195 ppm.

Vinylic Carbons (-CH=CH-): The β-carbon is expected to be more deshielded (δ 140-150 ppm) than the α-carbon (δ 125-135 ppm).

Thiophene Ring Carbons: The four carbons of the thiophene ring are expected to resonate in the aromatic region (δ 120-150 ppm). The substituted carbons (C2, C3, and C5) will have distinct chemical shifts from the unsubstituted carbon (C4).

Methyl Carbons (-CH₃): The two methyl carbons will appear as sharp signals in the upfield region (δ 14-20 ppm).

A summary of the expected chemical shifts is presented in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 (d) | - |

| Aldehyde C | - | 190 - 195 |

| α-vinylic H | 6.2 - 6.8 (dd) | - |

| α-vinylic C | - | 125 - 135 |

| β-vinylic H | 7.0 - 7.8 (d) | - |

| β-vinylic C | - | 140 - 150 |

| Thiophene H (C4) | 7.0 - 7.5 (s) | - |

| Thiophene C2 | - | 135 - 145 |

| Thiophene C3 | - | 130 - 140 |

| Thiophene C4 | - | 125 - 135 |

| Thiophene C5 | - | 140 - 150 |

| Methyl H (C2) | 2.3 - 2.8 (s) | - |

| Methyl C (C2) | - | 14 - 20 |

| Methyl H (C5) | 2.3 - 2.8 (s) | - |

| Methyl C (C5) | - | 14 - 20 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds. d = doublet, dd = doublet of doublets, s = singlet.

To confirm the assignments from 1D NMR and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the aldehyde proton and the α-vinylic proton, and between the α- and β-vinylic protons. This would confirm the connectivity of the acrylaldehyde moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the thiophene proton to the C4 carbon and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule. For example, correlations would be expected from the β-vinylic proton to the C3 and C4 carbons of the thiophene ring, and from the thiophene proton (H4) to the C2, C3, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, a NOESY spectrum would be instrumental in confirming the E (trans) stereochemistry of the double bond, which would be indicated by a strong cross-peak between the α- and β-vinylic protons. It could also reveal the preferred conformation of the molecule by showing correlations between the vinylic protons and the thiophene ring proton or methyl groups.

The single bond connecting the thiophene ring and the acrylaldehyde moiety allows for rotation, potentially leading to different stable conformations (conformers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the rotational barriers. For 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, DNMR could be used to study the rotational barrier around the C3-Cβ bond, providing insights into the conformational preferences of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to probe its conformation.

The IR spectrum of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is expected to show several characteristic absorption bands. Based on the data for a similar compound, (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the following key absorptions can be anticipated. nih.gov

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| C-H (aldehyde) | 2820-2850 and 2720-2750 (usually two bands) | C-H stretch |

| C-H (aromatic/vinylic) | 3000-3100 | C-H stretch |

| C-H (aliphatic) | 2850-3000 | C-H stretch |

| C=O (aldehyde) | 1680-1700 | C=O stretch |

| C=C (alkene) | 1620-1650 | C=C stretch |

| C=C (thiophene ring) | 1500-1600 | Ring stretching |

| C-S (thiophene ring) | 600-800 | C-S stretch |

| C-H out-of-plane bend (trans-alkene) | 960-980 | C-H bend |

The strong absorption band for the C=O stretch of the aldehyde group is a key diagnostic feature. The position of this band can be influenced by conjugation with the C=C double bond, which typically lowers the frequency compared to a non-conjugated aldehyde. The presence of a strong band around 960-980 cm⁻¹ would provide further evidence for the trans configuration of the double bond.

Each peak in the IR and Raman spectra corresponds to a specific vibrational mode of the molecule. These modes involve the stretching and bending of bonds and can be localized to specific functional groups or delocalized over the entire molecule. For a complex molecule like 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, a large number of vibrational modes are expected.

Raman spectroscopy, which is complementary to IR spectroscopy, would be particularly useful for observing the symmetric vibrations, such as the C=C and C-S stretching modes, which may be weak in the IR spectrum. A detailed analysis of both IR and Raman spectra, often aided by computational calculations (e.g., Density Functional Theory), can provide a complete picture of the vibrational dynamics of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a precise mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places, HRMS allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. This level of precision is crucial for confirming the identity of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde and its synthesized derivatives.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

The fragmentation of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde and its derivatives is highly dependent on the ionization technique employed. Electron Impact (EI) and Electrospray Ionization (ESI) are two common methods that provide complementary structural information.

Electron Impact (EI) Fragmentation:

In EI-MS, the analyte is bombarded with high-energy electrons, typically 70 eV, leading to the formation of a radical cation (M•+) and extensive fragmentation. This "hard" ionization technique produces a complex fragmentation pattern that serves as a molecular fingerprint. While no specific EI spectrum for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is publicly available, predictable fragmentation pathways can be inferred from its structure and data from related compounds, such as its precursor 3-Acetyl-2,5-dimethylthiophene. nist.gov

Key expected fragmentation patterns for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde under EI would likely include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org

Loss of CO: A characteristic fragmentation of aldehydes and ketones, resulting in an [M-28]⁺ ion. libretexts.org

Cleavage of the Acrylaldehyde Chain: Fragmentation can occur at the C-C single bond between the thiophene ring and the acrylaldehyde side chain.

Thiophene Ring Fragmentation: The dimethylthiophene ring can undergo characteristic cleavages. For the precursor 3-Acetyl-2,5-dimethylthiophene, major fragments are observed corresponding to the loss of a methyl radical ([M-15]⁺) and the acetyl group ([M-43]⁺), followed by further ring fragmentation. nist.gov Similar losses would be anticipated for the target aldehyde.

Electrospray Ionization (ESI) Fragmentation:

ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺) with minimal in-source fragmentation. This makes it ideal for determining the molecular weight with high precision. rsc.org The fragmentation of protonated chalcones (structurally similar to the derivatives of the target compound) under ESI-MS/MS often involves cleavage of the bonds flanking the central carbonyl group. nih.govresearchgate.net For 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, the proton would likely localize on the carbonyl oxygen. Subsequent collision-induced dissociation (CID) would lead to fragmentation pathways that reveal the connectivity of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structures by establishing connectivity between different parts of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde) is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. sciopen.com

This technique is invaluable for distinguishing between isomers and confirming the structure of synthesized derivatives. For instance, in the analysis of chalcone (B49325) derivatives, MS/MS can differentiate isomers based on the substitution pattern on the aromatic rings. nih.gov The fragmentation pathways reveal which parts of the molecule are lost and which remain charged, providing a detailed structural map. For derivatives of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, MS/MS would be used to:

Confirm the presence of the 2,5-dimethylthiophene (B1293386) moiety through the observation of characteristic fragment ions.

Verify the structure of the acrylaldehyde backbone.

Identify and locate any modifications or substitutions made to the parent structure in its derivatives.

The analysis of α,β-unsaturated aldehydes often involves derivatization to improve ionization and obtain structurally informative fragments. nih.govresearchgate.net However, direct analysis by methods like ESI-MS/MS can provide key structural data without derivatization. sciopen.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture (if crystalline derivatives are obtained)

While a crystal structure for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde itself is not available in the literature, the solid-state architecture of this family of compounds can be understood through the analysis of crystalline derivatives. A notable example is the X-ray crystallographic study of (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one , a closely related chalcone derivative. nih.gov

The single-crystal X-ray diffraction analysis of this derivative provides critical insights into its molecular conformation, planarity, and intermolecular interactions in the solid state. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The benzene (B151609) and thiophene rings are nearly coplanar, with a dihedral angle of 12.00 (6)° between them. nih.gov This near-planarity facilitates π-system conjugation across the molecule.

The crystal packing is stabilized by a network of intermolecular C-H···O hydrogen bonds, which form distinct cyclic motifs. Additionally, π-π stacking interactions are observed between the benzene and thiophene rings of adjacent molecules, further contributing to the stability of the crystal lattice. nih.gov This detailed structural information is crucial for understanding structure-property relationships in materials science and medicinal chemistry applications.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₃NO₃S |

| Formula Weight | 287.32 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.3802 (5) Å |

| b | 13.7973 (9) Å |

| c | 13.4638 (8) Å |

| β | 96.997 (3)° |

| Volume | 1360.77 (15) ų |

| Z | 4 |

| Calculated Density | 1.402 Mg/m³ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Currently, there is a lack of published research on the synthesis and chiroptical analysis of chiral derivatives of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde. However, the introduction of chirality into thiophene-based structures is a significant area of research, particularly for the development of materials with unique optical and electronic properties. nih.govtue.nltandfonline.com

Should chiral derivatives of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde be synthesized—for example, by introducing a chiral center in a substituent or by creating atropisomers—chiroptical spectroscopy would be an essential characterization technique.

Circular Dichroism (CD) Spectroscopy would be the primary method to:

Confirm Chirality: The presence of a CD signal would confirm that the synthesized derivative is chiral and optically active.

Determine Enantiomeric Excess (ee): For a non-racemic mixture, the intensity of the CD signal is proportional to the enantiomeric excess. By comparing the signal to that of an enantiopure standard, the ee of the sample can be quantified.

Probe Molecular Conformation: The shape and sign of the CD spectrum (Cotton effect) are highly sensitive to the three-dimensional arrangement of chromophores within the molecule. This allows for detailed studies of the solution-state conformation and potential helical structures in polymeric derivatives. tue.nl

The study of chiral polythiophenes has demonstrated that the introduction of chiral side chains can induce a helical conformation in the polymer backbone, leading to strong CD signals. nih.govtandfonline.com This highlights the potential for creating novel, functional materials from chiral derivatives of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, for which chiroptical spectroscopy would be a cornerstone of their analysis.

Theoretical and Computational Studies on 3 2,5 Dimethylthiophen 3 Yl Acrylaldehyde

Electronic Structure and Molecular Orbital Analysis

No specific data is available in the current body of scientific literature to populate the following subsections.

Conformational Analysis and Energetics

No specific data is available in the current body of scientific literature to populate the following subsections.

Reaction Mechanism Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are powerful tools for investigating the intricate details of chemical reactions. For a molecule like 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, these studies would provide critical insights into its reactivity, including the identification of reactive sites (such as the aldehyde group or the α,β-unsaturated system) and the exploration of potential reaction pathways, such as nucleophilic additions or cycloadditions.

To understand a chemical reaction's mechanism, computational chemists first identify all stationary points on the potential energy surface, which include reactants, products, intermediates, and transition states. For 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, a typical study would involve reacting it with another species (e.g., a nucleophile like a hydride source or an organometallic reagent).

Using methods like Density Functional Theory (DFT), the geometric structures of all involved species are optimized. Transition states (TS), which represent the highest energy point along a reaction coordinate, are located and characterized by the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion of atoms that transforms the reactants into products. Intermediates are stable species formed during the reaction that exist in a local energy minimum. The precise bond lengths and angles of these calculated structures provide a molecular-level picture of the reaction process.

Once the geometries of the stationary points are optimized, their energies are calculated with a high level of theory and a suitable basis set. The activation energy (Ea) is determined by the energy difference between the transition state and the initial reactants. This value is crucial as it governs the reaction rate. A lower activation energy implies a faster reaction.

The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). These calculations allow for the comparison of different potential reaction pathways to predict the most likely mechanism and the most probable product.

Table 1: Illustrative Data Table for a Hypothetical Reaction Pathway

The following table is a hypothetical representation of data that would be generated from a computational study on the nucleophilic addition to 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, as specific literature data is unavailable.

| Reaction Step | Species | Relative Energy (kcal/mol) | Type |

| 1 | Reactants + Nucleophile | 0.00 | Minimum |

| 2 | Transition State (TS1) | +15.2 | Saddle Point |

| 3 | Intermediate (I1) | -5.8 | Minimum |

| 4 | Product | -22.5 | Minimum |

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for calculating how the solvent stabilizes charged or polar species, such as transition states and intermediates. iosrjournals.org Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture but at a much higher computational cost. By performing calculations in both the gas phase and with a solvent model, chemists can determine the extent to which the solvent alters activation energies and the stability of intermediates. iosrjournals.org

Synthetic Applications and Derivatization Strategies for Advanced Materials and Novel Chemical Scaffolds

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Thiophene-Acrylaldehyde Moiety

The unique structural framework of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, featuring both an electrophilic α,β-unsaturated aldehyde and a nucleophilic thiophene (B33073) ring, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. This dual reactivity allows for its participation in various cyclization and annulation reactions, leading to the formation of complex polycyclic and fused ring systems.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroacenes

While direct, high-yielding syntheses of large polycyclic aromatic hydrocarbons (PAHs) and heteroacenes from 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde are still an area of active research, its structural motifs are instrumental in building up the necessary precursors for such molecules. The thiophene ring itself is a key component in many thienoacenes, which are sulfur-containing analogues of acenes prized for their electronic properties.

The acrylaldehyde functionality can be envisioned as a reactive handle to introduce additional aromatic rings. For instance, through a series of condensation and cyclization reactions, the vinyl group can be elaborated into a six-membered aromatic ring, effectively fusing a benzene (B151609) ring onto the thiophene core. Subsequent steps, such as transition metal-catalyzed cross-coupling reactions, could then be employed to further extend the aromatic system, paving the way for the synthesis of complex PAHs and heteroacenes. The specific reaction pathways and the resulting structures are highly dependent on the chosen reagents and reaction conditions.

Generation of Fused and Bridged Heterocyclic Structures

The reactivity of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is particularly well-suited for the construction of fused and bridged heterocyclic structures. The conjugated system can participate as a diene or dienophile in Diels-Alder reactions, leading to the formation of bridged ring systems. For example, its reaction with a suitable dienophile could yield a bicyclic adduct containing a thiophene ring within a bridged framework. The stereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, the aldehyde group is a versatile functional group for the synthesis of fused heterocycles. One notable example is the Gewald reaction, a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes. smolecule.comumich.eduresearchgate.netresearchgate.netnih.gov While the classical Gewald reaction involves a ketone, modifications using aldehydes like 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde are conceivable. This would involve the reaction of the aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base to construct a new, fused thiophene ring. This approach offers a convergent and efficient route to complex, polycyclic thiophene derivatives.

The following table summarizes potential synthetic strategies for generating fused and bridged heterocyclic structures from 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde:

| Reaction Type | Reactant(s) | Resulting Structure | Potential Application |

| Diels-Alder Reaction | Dienophile (e.g., maleimide) | Bridged bicyclic adduct | Precursor for complex scaffolds |

| Gewald Reaction | Active methylene nitrile, Sulfur, Base | Fused 2-aminothiophene | Biologically active molecules |

| Multi-component Reactions | Various reactants | Highly substituted heterocycles | Drug discovery, materials science |

Precursor for Optoelectronic and Photochromic Materials

The extended π-conjugated system of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, encompassing both the thiophene ring and the acrylaldehyde moiety, makes it an attractive precursor for the development of organic materials with interesting optoelectronic and photochromic properties. The ability to tune these properties through chemical modification opens up possibilities for applications in electronics, photonics, and sensor technology.

Development of Conjugated Polymers and Oligomers with Tunable Electronic Properties

The vinyl group of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde provides a key functionality for polymerization. Through reactions such as Knoevenagel condensation with compounds containing active methylene groups, the aldehyde can be converted into a monomer suitable for polymerization. smolecule.comresearchgate.net This allows for the incorporation of the electron-rich dimethylthiophene unit into the backbone of a conjugated polymer.

The electronic properties of the resulting polymers, such as their band gap and charge carrier mobility, can be finely tuned by co-polymerizing with other monomers that possess different electron-donating or electron-withdrawing capabilities. The presence of the dimethylthiophene unit generally imparts good solubility and processability to the polymers, which is crucial for their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis of Photoresponsive Molecular Switches and Sensors

The inherent photoactivity of the thiophene ring, coupled with the reactive aldehyde group, makes 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde a promising building block for the synthesis of photoresponsive molecular switches and sensors. Thiophene-containing molecules are known to undergo photo-induced transformations, such as photocyclization reactions, which can lead to significant changes in their structure and electronic properties. researchgate.net

By incorporating this molecule into larger systems, it is possible to design molecules that can switch between two or more stable states upon irradiation with light of a specific wavelength. This switching behavior can be accompanied by a change in color (photochromism), fluorescence, or other physical properties, which can be harnessed for applications in data storage, molecular logic gates, and sensing. The aldehyde group can be used to attach the photoresponsive unit to other molecules or surfaces, or to introduce specific recognition sites for the detection of analytes.

Building Block for Complex Organic Synthesis and Target-Oriented Synthesis

Beyond its applications in materials science, 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde serves as a versatile and valuable building block in complex organic synthesis, including the total synthesis of natural products and the construction of libraries of biologically active molecules. Its multiple reactive sites allow for a wide range of chemical transformations, enabling the efficient assembly of intricate molecular architectures.

The α,β-unsaturated aldehyde functionality is a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This allows for the introduction of new substituents at the β-position with a high degree of stereocontrol. The aldehyde group itself can be transformed into a plethora of other functional groups, including alcohols, carboxylic acids, and amines, or can participate in olefination reactions to further extend the carbon chain.

In the context of target-oriented synthesis, this compound can serve as a key intermediate for the construction of specific molecular fragments found in natural products. For instance, the thiophene ring is a structural motif present in a number of biologically active compounds. The acrylaldehyde side chain provides a handle for the elaboration of more complex side chains or for the annulation of additional rings. The use of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde in multi-component reactions further enhances its utility, allowing for the rapid and efficient generation of molecular complexity from simple starting materials. researchgate.netnih.govbeilstein-journals.orgmdpi.com

The following table highlights the key reactive sites of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde and their potential transformations in complex synthesis:

| Reactive Site | Type of Reaction | Potential Transformation | Application in Synthesis |

| Aldehyde Carbonyl | Nucleophilic Addition | Formation of alcohols, imines, etc. | Introduction of new functional groups |

| Wittig/Horner-Wadsworth-Emmons | Olefination | Carbon chain extension | |

| α,β-Unsaturated System | Michael Addition | 1,4-Conjugate addition of nucleophiles | Stereoselective C-C and C-X bond formation |

| Diels-Alder Reaction | [4+2] Cycloaddition | Construction of cyclic systems | |

| Thiophene Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, etc. | Functionalization of the aromatic core |

| Methyl Groups | Radical Halogenation | Bromination | Further functionalization |

Utilization in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The aldehyde functionality and the conjugated π-system of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde make it a suitable candidate for various MCRs.

Thiophene aldehydes, in general, are known to participate in several named MCRs to produce highly substituted heterocyclic systems. For instance, a theoretical investigation into a multicomponent reaction involving thiophene-2-carboxaldehyde, malononitrile, and thiophenol highlights the utility of the thiophene aldehyde core in constructing complex pyridine derivatives. Similarly, other studies have demonstrated the use of thiophene-2-carboxaldehyde in supramolecular-catalyzed MCRs to form fused indenopyridopyrimidines.

While specific examples utilizing 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde are not extensively documented, its structural similarity to other reactive aldehydes suggests its potential role in analogous transformations. The electron-donating methyl groups on the thiophene ring are expected to influence the reactivity of the aldehyde and the conjugated system, potentially modulating the reaction pathways and yields in MCRs. The acrylaldehyde moiety extends the conjugated system, offering additional sites for reactivity and enabling its participation in complex cycloaddition cascades or tandem reactions. For example, it could serve as a key component in reactions like the Hantzsch pyridine synthesis or Povarov-type reactions, leading to the formation of intricate polycyclic scaffolds incorporating the 2,5-dimethylthiophene (B1293386) unit.

Table 1: Potential Multi-Component Reactions for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde This table is illustrative of potential applications based on the known reactivity of similar aldehydes.

| Reaction Name | Reactant Types | Potential Product Scaffold |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia source | Dihydropyridine |

| Povarov Reaction | Aniline, Electron-rich alkene | Tetrahydroquinoline |

| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Sulfur, Amine | Polysubstituted Thiophene |

Scaffold for the Construction of Advanced Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Thiophene-based molecules are of significant interest in this field due to their rigid, planar structure and extensive π-electron system, which facilitate intermolecular interactions such as π–π stacking and hydrogen bonding. researchgate.netorganic-chemistry.org These interactions are fundamental to the self-assembly of molecules into ordered, functional nanostructures.

The structure of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde provides key features for its use as a scaffold in supramolecular assemblies:

Extended π-System: The conjugated system spanning the thiophene ring and the acrylaldehyde group promotes π–π stacking interactions, which are crucial for the organization of molecules into well-defined architectures like nanowires or 2-D crystals. ijper.org

Hydrogen Bonding Capability: The aldehyde group can act as a hydrogen bond acceptor, directing the assembly of molecules into specific patterns. For example, studies on terthiophene derivatives have shown that weak hydrogen bonds and C–H···π interactions can direct the formation of unexpected 2D layered organizations. researchgate.net

Structural Rigidity: The inherent rigidity of the thiophene ring provides a defined geometry, which is essential for predictable and controlled self-assembly into larger structures.

The combination of these features allows 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde and its derivatives to serve as building blocks for creating functional materials. By modifying the substituents on the thiophene ring or the acrylaldehyde side chain, it is possible to tune the intermolecular forces and control the morphology of the resulting supramolecular structures, such as nanobelts or macrocycles. synquestlabs.comwikipedia.org This controlled assembly is a key strategy for developing advanced materials with specific optoelectronic properties. researchgate.net

Derivatization to Structurally Diverse Thiophene-Containing Scaffolds with Potential for Chemical Exploration (excluding specific biological activity)

The reactivity of both the thiophene ring and the acrylaldehyde side chain in 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde allows for extensive derivatization, providing access to a wide array of novel thiophene-containing scaffolds for chemical exploration.

Analogues with Modified Acrylaldehyde Side Chains

The α,β-unsaturated aldehyde functionality is a versatile handle for a multitude of chemical transformations, enabling the synthesis of analogues with diverse side chains.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions. The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can extend the conjugated system, a strategy often used to synthesize π-conjugated molecules for materials science. bhu.ac.inresearchgate.net The Claisen-Schmidt condensation with acetophenones or other methyl ketones yields chalcone-like structures (1,3-diaryl-2-propen-1-ones), which are themselves important synthetic intermediates. ijper.orgscialert.net This reaction provides a direct route to analogues where the aldehyde is converted into a ketone.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a powerful method for converting the aldehyde into a new, substituted alkene with high stereochemical control. organic-chemistry.orgwikipedia.org This allows for the precise installation of various functional groups, extending the carbon chain and creating more complex conjugated systems.

Addition Reactions: The conjugated system is susceptible to nucleophilic attack. Michael additions (1,4-conjugate additions) of nucleophiles such as thiols or carbanions can introduce functionality at the β-position of the side chain. lew.ro

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions , reacting with conjugated dienes to form six-membered rings. wikipedia.org This [4+2] cycloaddition is a powerful tool for constructing complex polycyclic systems.

Oxidation/Reduction: The aldehyde can be selectively oxidized to the corresponding 3-(2,5-dimethylthiophen-3-yl)acrylic acid or its esters, introducing a carboxylic acid functionality. rsc.org Conversely, selective reduction of the aldehyde can yield the corresponding allylic alcohol, while reduction of the double bond can produce the saturated aldehyde.

Table 2: Representative Derivatization Reactions of the Acrylaldehyde Side Chain

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Base | Extended conjugated nitrile |

| Claisen-Schmidt Condensation | Acetophenone (B1666503), Base | α,β-Unsaturated ketone (Chalcone) |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | Substituted alkene |

| Michael Addition | Thiophenol, Base | β-Thioether aldehyde |

| Oxidation | Ag₂O or NaClO₂ | Carboxylic acid |

| Reduction (Aldehyde) | NaBH₄ | Allylic alcohol |

Derivatives with Modified Thiophene Substitution Patterns

Modification of the thiophene ring itself provides another avenue for creating structural diversity. This can be achieved either by starting with differently substituted precursors or by direct functionalization of the thiophene ring.

Synthesis from Acyclic Precursors: The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, is a common method for preparing substituted thiophenes. thermofisher.com By using precursors other than 2,5-hexanedione, one can introduce different alkyl or aryl groups at the 2- and 5-positions of the thiophene ring.

Electrophilic Aromatic Substitution: While the existing methyl groups are activating, the 4-position of the 2,5-dimethylthiophene ring is available for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, allowing for the introduction of a wide range of functional groups. nih.gov

Metal-Catalyzed Cross-Coupling: For more complex modifications, halogenated thiophene derivatives can be synthesized and then subjected to cross-coupling reactions. For example, a bromo-substituted analogue could undergo Suzuki or Stille coupling reactions to introduce new aryl or vinyl substituents onto the thiophene core.

Diazonium Salt Chemistry: Thiophene-3-yldiazonium salts, generated from the corresponding 3-aminothiophenes, are versatile intermediates. They can participate in reactions like the Meerwein arylation to form new C-C bonds at the 3-position of the thiophene ring. mdpi.com This strategy would require a multi-step synthesis starting from a different thiophene precursor to install the necessary amino group.

These derivatization strategies, targeting either the acrylaldehyde side chain or the thiophene ring, open up a vast chemical space for the creation of novel compounds derived from the 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, and how can purity be optimized?

- Methodology : A Mannich reaction followed by oxidation is commonly employed. For example, (E)-3-(heteroaryl)acrylaldehydes can be synthesized via Wittig reactions using triphenylphosphine reagents, as demonstrated in furan derivatives . Reduction of intermediates with NaBH₄ in dry MeOH ensures controlled conversion . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HR-ESI-MS are critical to confirm purity (>95%) and structural integrity .

Q. How should this compound be stored to prevent degradation, given its α,β-unsaturated aldehyde functionality?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to minimize oxidation and polymerization. Analogous aldehydes like 3-(4-hydroxyphenyl)acrylaldehyde show stability under these conditions . Regular monitoring via TLC or HPLC is advised to detect degradation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the thiophene and acrylaldehyde moieties .

- HR-ESI-MS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .

- FT-IR : Validate aldehyde C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the thiophene ring?

- Methodology : Use SHELXL for small-molecule refinement. Apply restraints to anisotropic displacement parameters (ADPs) for the thiophene ring atoms. For severe disorder, split the model into two positions with occupancy refinement. Validate using R1/wR2 convergence (<5% discrepancy) and check for residual electron density peaks in Olex2 .

Q. What strategies address low regioselectivity during functionalization of the acrylaldehyde group?

- Methodology : Employ directed ortho-metalation (DoM) using a Lewis acid (e.g., BF₃·OEt₂) to direct electrophilic substitution. Alternatively, protect the aldehyde as an acetal before functionalization, then deprotect with aqueous HCl . Monitor reaction progress via in situ Raman spectroscopy to optimize conditions.

Q. How can hydrogen-bonding patterns in its crystal structure be analyzed to predict supramolecular assembly?

- Methodology : Perform graph set analysis (GSA) using Mercury Software. Identify motifs like D (2) (donor-acceptor pairs) or R₂²(8) (eight-membered rings) from Etter’s rules. Compare with databases (CSD) to predict co-crystal formation with hydrogen-bond acceptors (e.g., pyridine derivatives) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are artifacts minimized?

- Methodology :

- Antioxidant Activity : Use DPPH radical scavenging assay (IC₅₀ calculation) with ascorbic acid as a positive control. Pre-saturate samples with N₂ to avoid oxidation artifacts .